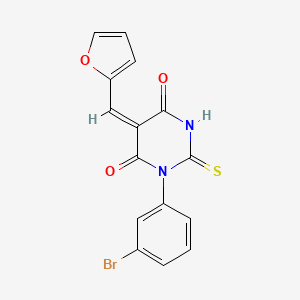
Smifh2
Overview
Description
SMIFH2 (Small Molecule Inhibitor of Formin Homology 2 domain) is a cell-permeable inhibitor of formin homology 2 (FH2) domains . It prevents formin-mediated actin nucleation and processive barbed end elongation . It disrupts formin-dependent actin cytoskeletal structures in fission yeast and mammalian NIH 3T3 fibroblasts .
Molecular Structure Analysis
The molecular formula of SMIFH2 is C15H9BrN2O3S . It has a molecular weight of 377.21 . The structure of SMIFH2 includes a bromophenyl group, a furan ring, and a thioxodihydropyrimidine dione .
Chemical Reactions Analysis
SMIFH2 inhibits formin-driven actin polymerization . It triggers alternated depolymerization-repolymerization cycles of actin and tubulin . It also increases cell migration and causes scattering of the Golgi complex .
Physical And Chemical Properties Analysis
SMIFH2 is a solid substance . It is soluble in DMSO to 100 mM .
Scientific Research Applications
Inhibition of Formin-Mediated Actin Assembly
SMIFH2 is primarily known for its ability to inhibit formin-mediated actin assembly. This disruption affects cellular processes from yeast to mammals, making it a valuable tool in studying the role of actin in various biological systems .
Cell Biological Studies
Researchers utilize SMIFH2 in cell biological studies to investigate the effects of inhibited actin polymerization. It’s particularly useful because it does not affect the polymerization of pure actin, allowing for more targeted research .
Exploring Formins’ Functions
The discovery of SMIFH2 provided a significant chemical tool to explore the functions of formins across biological scales. It’s used in experiments to understand how formins contribute to cellular structure and processes .
Broad-Spectrum Formin Inhibition
SMIFH2 is considered a pan-formin inhibitor, capable of inhibiting various formins across different species, including yeast, nematodes, and mammals. This broad-spectrum activity makes it an essential compound in comparative biological studies .
Mechanism of Action
Target of Action
SMIFH2, or Small Molecule Inhibitor of Formin Homology 2 domains, is a formin-specific inhibitor . Formins are a large and diverse class of actin-associated proteins that are evolutionarily conserved in nature . They play a crucial role in actin polymerization, a process vital for various cellular functions . SMIFH2 is active against several types of formins from different species . Interestingly, SMIFH2 also inhibits members of the myosin superfamily, including non-muscle myosin 2A, bovine myosin 10, Drosophila myosin 7a, and Drosophila myosin 5 .
Mode of Action
It achieves this by inhibiting the activity of myosin ATPase and the ability to translocate actin filaments in the gliding actin in vitro motility assay . The inhibition of non-muscle myosin 2A in vitro requires a higher concentration of SMIFH2 compared with that needed to inhibit retrograde flow and stress fiber contraction in cells .
Biochemical Pathways
Formins regulate the dynamics of the actin cytoskeleton, which is crucial for various cellular processes such as cell division, migration, and intracellular transport . By inhibiting formin-driven actin polymerization, SMIFH2 affects these processes. It also inhibits the retrograde flow of myosin 2 filaments and contraction of stress fibers .
Pharmacokinetics
It is known that smifh2 is a cell-permeable inhibitor , suggesting that it can cross cell membranes to exert its effects.
Result of Action
The inhibition of formin-driven actin polymerization by SMIFH2 results in changes to the actin cytoskeleton . This includes the inhibition of retrograde flow of myosin 2 filaments and contraction of stress fibers . These changes can affect various cellular processes regulated by the actin cytoskeleton, such as cell division, migration, and intracellular transport .
Action Environment
The action of SMIFH2 may be influenced by various environmental factors. For instance, the presence of profilin, an abundant actin monomer-binding protein, may mask the inhibitor interaction or suppress polymerization of a potential actin/SMIFH2 complex . Additionally, the concentration of SMIFH2 required to inhibit certain processes can vary depending on the cellular environment
Safety and Hazards
properties
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3S/c16-9-3-1-4-10(7-9)18-14(20)12(13(19)17-15(18)22)8-11-5-2-6-21-11/h1-8H,(H,17,19,22)/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFJHEQDISFYIS-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Smifh2 | |
CAS RN |
340316-62-3 | |
| Record name | 340316-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



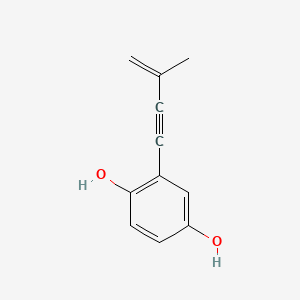
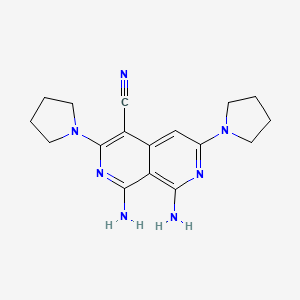

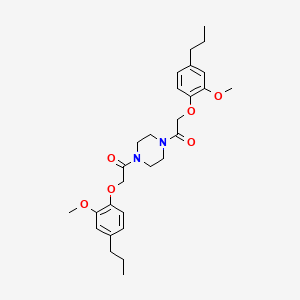




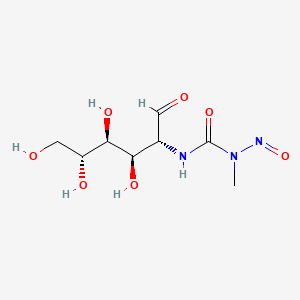
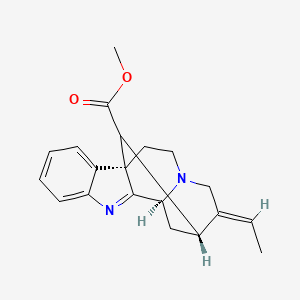
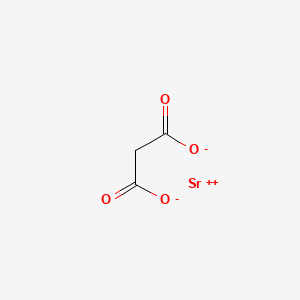
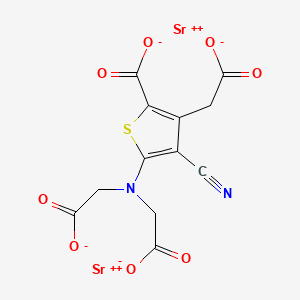
![(1R,2Z,4E,6E,10R,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1681771.png)
